molecular formula C3H8O3S B1208876 Propane-2-sulphonic acid CAS No. 14159-48-9

Propane-2-sulphonic acid

Cat. No. B1208876
CAS RN: 14159-48-9
M. Wt: 124.16 g/mol
InChI Key: HNDXKIMMSFCCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propane-2-sulphonic acid is an alkanesulfonic acid where the sulfonic acid group is attached to a propan-2-yl group . It is a conjugate acid of a propane-2-sulfonate .


Synthesis Analysis

The synthesis of Propane-2-sulphonic acid involves various methods. One such method involves the co-condensation approach, where thiol groups are introduced homogeneously into the pore structure, followed by their oxidation to SO3H groups .


Molecular Structure Analysis

The molecular formula of Propane-2-sulphonic acid is C3H8O3S . It has an average mass of 124.159 Da and a mono-isotopic mass of 124.019417 Da .


Chemical Reactions Analysis

Propane-2-sulphonic acid can undergo various chemical reactions. For instance, it can react with dihydrogen peroxide and methyltrioxorhenium (VII) in acetonitrile at 20°C .


Physical And Chemical Properties Analysis

Propane-2-sulphonic acid has a molecular weight of 124.16 . It has a density of 1.1870, a melting point of -37°C, and a boiling point of 200.95°C (rough estimate) . The refractive index is estimated to be 1.4332 .

Scientific Research Applications

Reactions with Hydrazine Derivatives

Propane-2-sulphonic acid has been utilized in reactions with hydrazine derivatives. One study demonstrated that Propane-1,3-sultone reacts with phenylhydrazine and acid hydrazides to yield corresponding sulphonic acids. This reaction showcases its potential in synthesizing various sulphonic acids and derivatives (Zeid et al., 1987).

Base-Catalyzed Solvolysis

Research on propane-2-sulphonic acid p-cresylester highlighted its role in base-catalyzed solvolysis. The study found that the reaction of this ester with sodium butoxide yielded the sodium salt of propane-2-sulphonic acid, among other products. The reaction proceeds via an elimination-addition mechanism (Lehmann & Pritzkow, 1992).

Catalysis in Synthesis Reactions

Propane-2-sulphonic acid and its derivatives have been employed as catalysts in synthesis reactions. For instance, poly(2-acrylamido-2-methyl propane sulphonic acid) was used as an efficient catalyst in the Biginelli reaction, a three-component condensation reaction (Pourjavadi et al., 2007). Similarly, cross-linked poly(2-acrylamido-2-methyl propane sulphonic acid) proved efficient in synthesizing various organic compounds (Sandaroos et al., 2013).

Hydrogel Fabrication

In the field of materials science, propane-2-sulphonic acid derivatives have been used in hydrogel fabrication. A study explored fabricating hydrogels for controlled drug release using sodium alginate-co-poly(2-acrylamido-2-methyl propane sulphonic acid) (Suhail et al., 2021).

Ion Sorption and Hydrogel Studies

Propane-2-sulphonic acid derivatives were also investigated for ion sorption capabilities. A study on poly(2-acrylamido-2-methylpropane-1-sulfonic acid) hydrogels revealed their potential in sorbing ions like Cr6+ and NO3− (Chauhan & Garg, 2009). Additionally, poly(acrylamide-co-2-acrylamido-2-methyl-1-propane sulphonic acid) gels were studied for interactions with charged surfactants, demonstrating diverse swelling profiles influenced by surfactant structure and hydrophobicity (Travas-sejdic & Easteal, 2000).

Safety And Hazards

Propane-2-sulphonic acid can cause serious eye damage . It is harmful if swallowed or inhaled . It may cause respiratory irritation . Safety measures include washing off immediately with soap and plenty of water after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Propane-2-sulphonic acid has been used in the synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate . This suggests potential applications in the field of polymer science and materials engineering .

properties

IUPAC Name

propane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S/c1-3(2)7(4,5)6/h3H,1-2H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDXKIMMSFCCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161766
Record name 2-Propanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propane-2-sulphonic acid

CAS RN

14159-48-9, 5399-58-6
Record name 2-Propanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14159-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane-2-sulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanesulfonic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium propane-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propane-2-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPANE-2-SULPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY79DZ5K84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propane-2-sulphonic acid
Reactant of Route 2
Propane-2-sulphonic acid
Reactant of Route 3
Propane-2-sulphonic acid
Reactant of Route 4
Propane-2-sulphonic acid
Reactant of Route 5
Propane-2-sulphonic acid
Reactant of Route 6
Propane-2-sulphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.